molecular formula C17H19N5O5S B2532731 N-(2,5-dimethoxyphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide CAS No. 946379-45-9

N-(2,5-dimethoxyphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide

カタログ番号: B2532731
CAS番号: 946379-45-9
分子量: 405.43
InChIキー: UBUMSCCGDIRGAI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,5-dimethoxyphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidinone core linked via a thioacetamide bridge to a 2,5-dimethoxyphenyl group. The 2-hydroxyethyl substituent at the N1 position of the pyrazolo-pyrimidinone scaffold enhances solubility, while the 2,5-dimethoxyaryl group may contribute to target binding through hydrophobic and electronic interactions . This structural architecture is common in kinase inhibitors, particularly those targeting CK1 isoforms, due to the pyrimidinone core’s ability to mimic ATP-binding motifs .

特性

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[[1-(2-hydroxyethyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O5S/c1-26-10-3-4-13(27-2)12(7-10)19-14(24)9-28-17-20-15-11(16(25)21-17)8-18-22(15)5-6-23/h3-4,7-8,23H,5-6,9H2,1-2H3,(H,19,24)(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUMSCCGDIRGAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=C(C=NN3CCO)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Compound 2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide (CAS: 946332-64-5)

  • Structural Differences : The aryl group is 3-(trifluoromethyl)phenyl instead of 2,5-dimethoxyphenyl.
  • Reduced solubility compared to the 2,5-dimethoxy analog due to the hydrophobic CF₃ group.
  • Activity : While specific data for this compound are unavailable, similar trifluoromethyl-substituted analogs exhibit potent kinase inhibition (e.g., CK1 inhibitors in ) .

Compounds 18 and 19 from

  • Structural Features :
    • Compound 18 : 2-((3-(2,4-dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide.
    • Compound 19 : 2-((3-(3,5-dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide.
  • Comparison: Both lack the pyrazolo-pyrimidinone core but retain the thioacetamide linker and dimethoxyphenyl groups. The benzo[d]thiazol-2-yl substituent in 18/19 enhances π-π stacking in kinase active sites, whereas the target compound’s 2-hydroxyethyl group improves aqueous solubility. Activity: Compounds 18 and 19 show CK1 inhibition (IC₅₀ < 1 µM), suggesting the dimethoxyaryl-thioacetamide motif is critical for potency .

Thioacetamide-Linked Heterocycles

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate ()

  • Structural Contrast: Features an imidazo[1,2-a]pyridine core instead of pyrazolo-pyrimidinone.
  • Relevance: Demonstrates that thioacetamide-linked heterocycles are versatile scaffolds in medicinal chemistry, though the nitro and cyano groups in this compound limit solubility compared to the target’s hydroxyethyl group .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituents Solubility (Predicted) Biological Activity Reference
N-(2,5-dimethoxyphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide Pyrazolo[3,4-d]pyrimidinone 2,5-Dimethoxyphenyl, 2-hydroxyethyl Moderate-High Kinase inhibition (inferred)
2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide Pyrazolo[3,4-d]pyrimidinone 3-Trifluoromethylphenyl, 2-hydroxyethyl Low-Moderate Kinase inhibition (inferred)
Compound 18 () Pyrimidinone 2,4-Dimethoxyphenyl, benzothiazol-2-yl Low CK1 inhibition (IC₅₀ < 1 µM)
Oxadixyl () Acetamide 2,6-Dimethylphenyl, oxazolidinyl Moderate Fungicidal

Key Research Findings

Substituent Effects :

  • 2,5-Dimethoxyphenyl vs. 3-Trifluoromethylphenyl : The methoxy groups in the target compound likely improve membrane permeability compared to the hydrophobic CF₃ group in CAS 946332-64-5 .
  • Hydroxyethyl Group : Enhances solubility relative to benzothiazol-2-yl (Compound 18) or oxazolidinyl (Oxadixyl) groups .

Activity Trends: Thioacetamide-linked pyrazolo-pyrimidinones (target compound) are hypothesized to exhibit kinase inhibition comparable to pyrimidinone analogs (Compounds 18/19) but with improved pharmacokinetic profiles due to solubility-enhancing substituents .

Synthetic Accessibility: The target compound can be synthesized via nucleophilic substitution of pyrazolo-pyrimidinone precursors with phenacyl chlorides, a method validated in .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。